REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:10]=[C:9]([CH:8]=[CH:7][C:5]=1[NH2:6])[C:11]#[N:12] |f:2.3|
|
Name
|
|
Quantity
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2.21 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)C#N
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Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
palladium carbon
|
Quantity
|
320 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
FILTRATION
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Details
|
the reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
ADDITION
|
Details
|
To the obtained residue was added chloroform
|
Type
|
FILTRATION
|
Details
|
the resultant solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 474 mg | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |